molecular formula C9H9ClN2 B8800465 3-Amino-3-(4-chlorophenyl)propanenitrile

3-Amino-3-(4-chlorophenyl)propanenitrile

Cat. No.: B8800465
M. Wt: 180.63 g/mol
InChI Key: JRONFOMUFKMLPS-UHFFFAOYSA-N
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Description

3-Amino-3-(4-chlorophenyl)propanenitrile is a β-amino nitrile derivative characterized by a nitrile group (-CN) and a 4-chlorophenyl substituent at the β-position of the propanenitrile backbone. This compound is structurally significant due to its role as a precursor in synthesizing heterocyclic compounds, such as 1,2,5-thiadiazoles, through reactions with tetrasulfur tetranitride (S₄N₄) . Its synthetic utility is further highlighted by its involvement in multicomponent reactions, where it serves as a substrate for generating pyrazole derivatives under iodine catalysis .

The compound exhibits distinct spectral properties:

  • ¹H NMR (CDCl₃): Peaks at δ 3.86 (OCH₃), 5.78 (NH), and aromatic protons between δ 6.92–7.91 .
  • IR: Bands at 3360 cm⁻¹ (N-H stretch) and 1594 cm⁻¹ (C=N/C=C) .
  • MS: Fragments at m/z 287 (M⁺) and 139 (ClC₆H₄CO⁺) for structural isomers .

Properties

Molecular Formula

C9H9ClN2

Molecular Weight

180.63 g/mol

IUPAC Name

3-amino-3-(4-chlorophenyl)propanenitrile

InChI

InChI=1S/C9H9ClN2/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,9H,5,12H2

InChI Key

JRONFOMUFKMLPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CC#N)N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 3-Amino-3-(4-chlorophenyl)propanenitrile

Compound Name Substituents Molecular Weight Key Applications/Reactions Reference
3-Amino-3-(4-methoxyphenyl)propanenitrile 4-OCH₃ instead of 4-Cl ~287 g/mol Isomerization studies; thiadiazole synthesis
3-Amino-3-(p-tolyl)propanenitrile 4-CH₃ instead of 4-Cl ~202 g/mol Enzymatic hydration to amides (pharmaceuticals)
3-(4-Trifluoromethylphenyl)propanenitrile 4-CF₃ instead of 4-Cl ~242 g/mol Radical addition reactions
(3S)-3-Amino-3-(5-bromo-2-chlorophenyl)propanenitrile 5-Br and 2-Cl substituents ~283 g/mol Chiral synthesis intermediates

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: The 4-Cl substituent (electron-withdrawing) in this compound enhances electrophilicity at the nitrile group compared to 4-OCH₃ or 4-CH₃ analogues, affecting reactivity in nucleophilic additions .
  • Steric and Electronic Effects : Bulky substituents like CF₃ or Br/Cl combinations reduce reaction yields due to steric hindrance, as seen in iodine-catalyzed cyclizations (e.g., 3j: 30% yield vs. 3g: 90% yield) .

Key Observations:

  • Chromatographic Challenges: Structural isomers of this compound (e.g., 3e and 3f) often form inseparable mixtures, reducing yields in downstream applications .
  • Enzymatic Efficiency: The nitrile hydratase (NHase) enzyme shows higher activity toward 3-Amino-3-(p-tolyl)propanenitrile than chlorinated derivatives, likely due to reduced electronic destabilization of the transition state .

Physicochemical Properties

Table 3: Spectral and Physical Property Comparison

Property This compound 3-Amino-3-(p-tolyl)propanenitrile 3-(4-Trifluoromethylphenyl)propanenitrile
¹H NMR (δ, ppm) 7.38–7.91 (Ar-H) 7.2–7.6 (Ar-H) 7.5–8.1 (Ar-H)
IR (C≡N stretch, cm⁻¹) 2200–2250 2210–2260 2220–2270
Solubility Low in polar solvents Moderate in DMSO Low in water, high in CHCl₃

Key Observations:

  • Aromatic Proton Shifts : Downfield shifts in chlorophenyl derivatives (δ 7.38–7.91) compared to toluyl analogues (δ 7.2–7.6) reflect the electron-withdrawing effect of Cl .
  • Nitrile Stretching : The trifluoromethyl group in 3-(4-CF₃)propanenitrile increases the nitrile stretching frequency due to enhanced polarization .

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